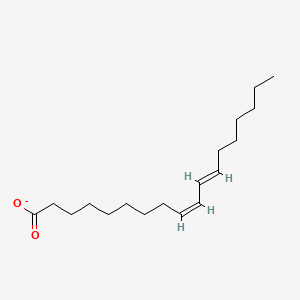
4-(4-deoxy-alpha-D-gluc-4-enosyluronic acid)-D-galacturonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-deoxy-alpha-D-gluc-4-enosyluronic acid)-D-galacturonic acid is a 4-(4-deoxy-D-gluc-4-enosyluronic acid)-D-galacturonic acid. It is a conjugate acid of a 4-(4-deoxy-alpha-D-gluc-4-enosyluronic acid)-D-galacturonate(2-).
Scientific Research Applications
Chemical Reactions and Synthesis
The deamination of pyranose amines, involving compounds like methyl 4-amino-4-deoxy-α-D-glucopyranoside, can result in various products including derivatives of D-galacturonic acid (Kin, Williams, & Horsington, 1971). Another study highlights the synthesis of different stereoisomers of 6-amino-6-deoxyheptonic acid from derivatives like D-galacto- and D-gluco-dialdose, contributing to the understanding of carbohydrate chemistry (Hashimoto, Asano, Fujii, & Yoshimura, 1982).
Biological and Medical Research
In biological contexts, D-galacturonic acid, a component of pectin, is studied for its role in biotechnological conversions, such as in the work of Agrobacterium tumefaciens (Taberman et al., 2014). Research on beet pectins has identified structures where glucuronic acid is directly linked to galacturonic acid, providing insights into plant biochemistry (Renard, Crépeau, & Thibault, 1999).
Enzymatic Characterization
Enzymes related to the metabolism of compounds like D-galacturonic acid have been characterized, such as UDP-glucuronic acid 4-epimerase from various plant species (Gu et al., 2009). The study of enzymes like oligogalacturonide trans-eliminase from Erwinia carotovora, which degrades specific galacturonic acid derivatives, furthers our understanding of bacterial metabolism (Morán, Nasuno, & Starr, 1968).
Polysaccharide Analysis
The structural analysis of polysaccharides like those from Diospyros kaki leaves, which include galacturonic acid units, enhances knowledge of plant polysaccharides (Duan, Zheng, Dong, & Fang, 2004). Similarly, the study of polysaccharides from Proteus mirabilis involving amides of D-galacturonic acid provides insights into bacterial polysaccharides and host-pathogen interactions (Radziejewska-Lebrecht et al., 1995).
properties
Product Name |
4-(4-deoxy-alpha-D-gluc-4-enosyluronic acid)-D-galacturonic acid |
|---|---|
Molecular Formula |
C12H16O12 |
Molecular Weight |
352.25 g/mol |
IUPAC Name |
(2S,3R,4S)-2-[(2S,3R,4R,5R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H16O12/c13-2-1-3(9(17)18)22-12(4(2)14)24-7-5(15)6(16)11(21)23-8(7)10(19)20/h1-2,4-8,11-16,21H,(H,17,18)(H,19,20)/t2-,4+,5+,6+,7+,8-,11?,12+/m0/s1 |
InChI Key |
LLVVMXFNKAHVEZ-GAWNPARCSA-N |
Isomeric SMILES |
C1=C(O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H](C(O[C@@H]2C(=O)O)O)O)O)C(=O)O |
SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



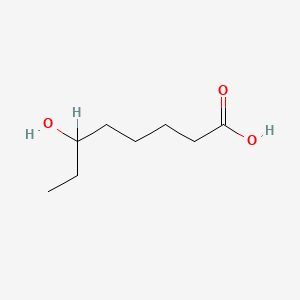




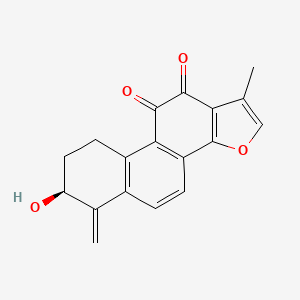
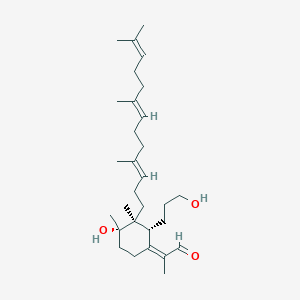
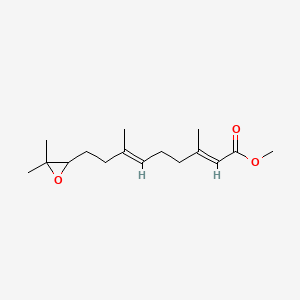
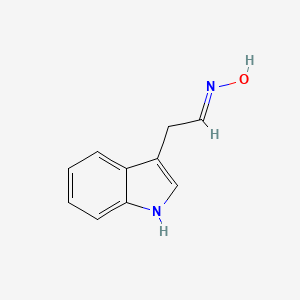
![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;sulfate](/img/structure/B1233205.png)

